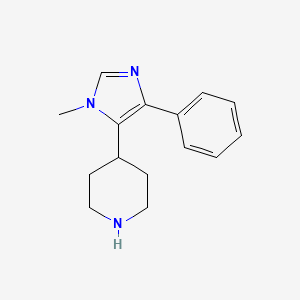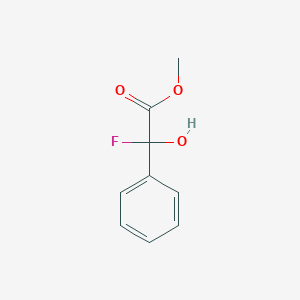
(1R,2R)-2-Ethynylcyclopropanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-2-Ethynylcyclopropanecarboxylic acid is a chiral compound with a unique cyclopropane ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both an ethynyl group and a carboxylic acid group in its structure makes it a versatile molecule for chemical transformations and functionalization.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-Ethynylcyclopropanecarboxylic acid typically involves the cyclopropanation of an appropriate precursor followed by the introduction of the ethynyl group. One common method involves the reaction of a cyclopropane derivative with an ethynylating agent under controlled conditions. The reaction conditions often include the use of a strong base, such as sodium hydride, and a suitable solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R)-2-Ethynylcyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various functionalized cyclopropane derivatives, which can be further utilized in synthetic chemistry.
Applications De Recherche Scientifique
(1R,2R)-2-Ethynylcyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of (1R,2R)-2-Ethynylcyclopropanecarboxylic acid involves its interaction with specific molecular targets. The ethynyl group can participate in covalent bonding with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their function and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2R)-2-Aminocyclopropanecarboxylic acid: Another chiral cyclopropane derivative with an amino group instead of an ethynyl group.
(1R,2R)-2-Hydroxycyclopropanecarboxylic acid: Contains a hydroxyl group instead of an ethynyl group.
Uniqueness
(1R,2R)-2-Ethynylcyclopropanecarboxylic acid is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for functionalization compared to other cyclopropane derivatives. This makes it a valuable compound for developing new chemical entities and exploring novel biological activities.
Propriétés
Formule moléculaire |
C6H6O2 |
|---|---|
Poids moléculaire |
110.11 g/mol |
Nom IUPAC |
(1R,2R)-2-ethynylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H6O2/c1-2-4-3-5(4)6(7)8/h1,4-5H,3H2,(H,7,8)/t4-,5-/m1/s1 |
Clé InChI |
WAOURCILMTVHBE-RFZPGFLSSA-N |
SMILES isomérique |
C#C[C@@H]1C[C@H]1C(=O)O |
SMILES canonique |
C#CC1CC1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-[(3R,3aR,6S,6aS)-3,6-dihydroxy-3,3a,5,6-tetrahydro-2H-furo[3,2-b]furan-6a-yl]acetate](/img/structure/B11817977.png)
![8-Chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B11817985.png)




